

# Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium

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Compound of Interest						
Compound Name:	N-2H-Indazol-2-ylurea					
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Indazole primarily exists as two annular tautomers: 1H-indazole and 2H-indazole. The 1H-tautomer possesses a benzenoid structure, while the 2H-tautomer has a quinonoid form.[4][6] Generally, the 1H-tautomer is thermodynamically more stable and, therefore, the predominant form in most conditions, including the gas phase, in solution, and in the solid state.[1][2][4] The lower stability of the 2H-indazole is often attributed to a loss of aromaticity associated with its quinoid structure.[7]

Caption: Tautomeric equilibrium between 1H- and 2H-indazole.

# **Quantitative Analysis of Thermodynamic Stability**

Numerous computational and experimental studies have quantified the energy difference between the 1H and 2H tautomers. The 1H form is consistently found to be more stable by several kcal/mol. The precise energy difference, however, varies with the methodology and the phase (gas or solution).



Method/L evel of Theory	Basis Set	Phase	ΔE (1H → 2H) (kcal/mol)	ΔH (1H → 2H) (kcal/mol)	ΔG (1H → 2H) (kcal/mol)	Referenc e
MP2	6-31G	Gas	3.6	3.9	4.1	Catalan et al., 1996[6] [8][9]
MP2	6-31G	Gas	4.08	-	-	Catalan et al., 1996[8]
MP2	6-31G**	Aqueous	-	-	17.2 kJ/mol (~4.1)	Science of Synthesis, Vol. 12.2[10]
MP2	cc-pVTZ	Gas	13.6 kJ/mol (~3.25)	-	-	Theoretical estimation
B3LYP	6-31G*	Gas	5.3	-	-	Theoretical estimation
B3LYP	6- 311++G(d, p)	-	20 kJ/mol (~4.8)	-	-	J. Org. Chem.[11]
LCGO	-	-	10.7	-	-	Ab initio results[6]
STO- 3G//STO- 3G	-	-	10.0 - 12.9	-	-	Ab initio results[6]
6-31G//6- 31G	-	-	9.2 - 10.0	-	-	Ab initio results[6]
pK₃ measurem ents	-	Water	-	-	2.3	Catalan et al.[4][8]



NMR-NQR			
&	_	21.4 kJ/mol	MDPI[12]
Calculation	-	(~5.1)	WIDFILIZ
S			

Note: Energy values were converted to kcal/mol for consistency where necessary (1 kcal = 4.184 kJ).

## **Factors Influencing Tautomeric Stability**

While 1H-indazole is generally more stable, the equilibrium can be influenced by several factors:

- Substituents: Electron-withdrawing groups (e.g., -NO<sub>2</sub>) or other specific substituents can decrease the energy difference between the tautomers, although the 1H form usually remains more stable.[7]
- Solvent Effects: The polarity of the solvent can affect the tautomeric equilibrium. However, studies have shown the 1H-form maintains its greater stability regardless of the solvent.[13]
- Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonds can significantly stabilize the 2H-tautomer in certain substituted indazoles.[9][14][15] For instance, in some 3-substituted indazoles, the formation of stable centrosymmetric dimers via intermolecular hydrogen bonds can make the 2H form predominate in aprotic solvents.[9][14][15]

# **Methodologies for Determining Tautomer Stability**

A combination of experimental and computational methods is employed to study the thermodynamics of indazole tautomers.

### **Experimental Protocols**

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To identify the predominant tautomer in solution and solid state.



Methodology: ¹H, ¹³C, and ¹⁵N NMR spectra are recorded for the indazole derivative in various solvents (e.g., CDCl₃, DMSO-d₆).[¹6] The chemical shifts and coupling constants are compared with those of known N-alkylated 1H- and 2H-indazole standards. Solid-state NMR (CP/MAS technique) can be used to determine the structure in the solid phase.[¹6]

### UV Spectroscopy:

- Objective: To provide evidence for the major tautomer in the gas phase.
- Methodology: The electronic absorption spectrum of the indazole is recorded at an elevated temperature (e.g., 80 °C) in the gas phase. This spectrum is then compared to the spectra of 1-methyl- and 2-methylindazole, which serve as fixed models for the 1H-and 2H-tautomers, respectively. A strong resemblance to the 1-methylindazole spectrum indicates the predominance of the 1H-tautomer.[8]

#### • pKa Measurements:

- Objective: To determine the tautomeric equilibrium constant (KT) in aqueous solution.
- Methodology: The acidity constants (pK<sub>a</sub>) of the indazole and its N-methylated derivatives are determined, typically by spectrophotometric or potentiometric titration. The tautomeric equilibrium constant can then be calculated from these values, which allows for the calculation of the Gibbs free energy difference (ΔG).[8]
- Nuclear Quadrupole Resonance (NQR) Spectroscopy:
  - Objective: To identify the tautomeric form in the solid state.
  - Methodology: Combined with NMR, <sup>14</sup>N NQR spectroscopy provides data that can be compared with parameters calculated via quantum chemical methods for both tautomeric forms. A match between the experimental and calculated NQR parameters allows for unambiguous identification of the tautomer present in the solid state.[12][17]

### **Computational Protocols**

• Quantum Chemical Calculations:

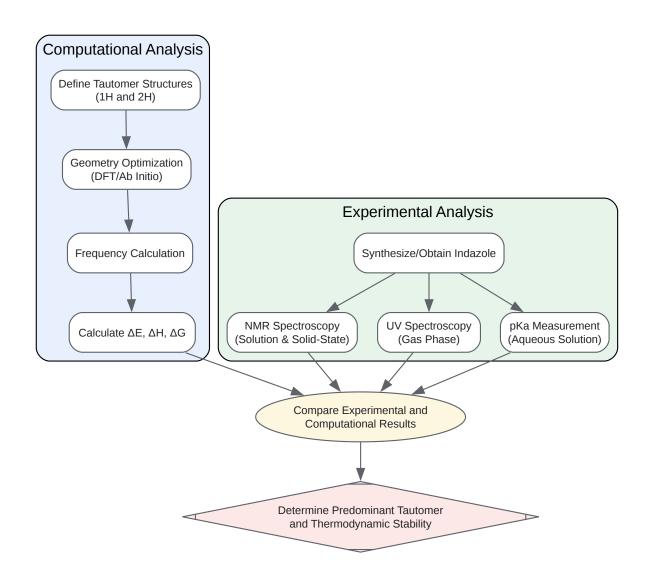






- Objective: To calculate the relative energies ( $\Delta E$ ), enthalpies ( $\Delta H$ ), and Gibbs free energies ( $\Delta G$ ) of the tautomers.
- Methodology: The geometries of the 1H- and 2H-indazole tautomers are optimized using ab initio (e.g., Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) (e.g., B3LYP functional) methods.[7][8][18] A suitable basis set, such as 6-31G\*\* or cc-pVTZ, is chosen.[7][8] Frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections for enthalpy and Gibbs free energy.[8] Solvent effects can be modeled using continuum solvation models like the Onsager model.[17]





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Caption: Workflow for determining indazole tautomer stability.

# Significance in Drug Development

The tautomeric state of an indazole-based drug candidate is critical. The two tautomers have different shapes, dipole moments, and hydrogen bonding capabilities (donor/acceptor patterns).[4] These differences dictate how the molecule will interact with its biological target.



- Receptor Binding: A drug's efficacy is dependent on its ability to fit into the binding pocket of a target protein. Since 1H- and 2H-tautomers have distinct structures, one may bind with significantly higher affinity than the other.
- Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity, and membrane permeability, which are crucial for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
- Synthesis and Intellectual Property: Controlling the synthesis to produce the desired, more active tautomer is a key challenge.[19] Furthermore, different tautomers can be considered distinct chemical entities, which has implications for patent claims.

In conclusion, while the 1H-tautomer of indazole is thermodynamically favored in most cases, a thorough understanding of the factors that can shift this equilibrium is essential for the rational design and development of effective and safe indazole-based pharmaceuticals.

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